Ammonium 3-hydroxy-5-methylbenzenesulphonate
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Overview
Description
Ammonium 3-hydroxy-5-methylbenzenesulphonate is an organic compound with the chemical formula C7H11NO4S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a hydroxyl group at the 3-position and a methyl group at the 5-position. This compound is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 3-hydroxy-5-methylbenzenesulphonate typically involves the sulfonation of 3-hydroxy-5-methylbenzene. The process begins with the nitration of toluene to produce 3-nitrotoluene, followed by reduction to obtain 3-aminotoluene. This intermediate is then subjected to sulfonation using sulfuric acid to yield 3-amino-5-methylbenzenesulfonic acid. Finally, the amino group is replaced with a hydroxyl group through a diazotization reaction, followed by hydrolysis to produce 3-hydroxy-5-methylbenzenesulfonic acid. The ammonium salt is formed by neutralizing the acid with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium 3-hydroxy-5-methylbenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: 3-hydroxy-5-methylbenzaldehyde.
Reduction: 3-amino-5-methylbenzenesulfonic acid.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Ammonium 3-hydroxy-5-methylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in biochemical assays and as a standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ammonium 3-hydroxy-5-methylbenzenesulphonate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonate group can interact with positively charged sites. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ammonium 3-hydroxy-5-methylbenzenesulphonate can be compared with other similar compounds, such as:
Ammonium 4-hydroxybenzenesulphonate: Lacks the methyl group, leading to different chemical properties and reactivity.
Ammonium 3-hydroxybenzenesulphonate: Lacks the methyl group at the 5-position, resulting in different steric and electronic effects.
Ammonium 5-methylbenzenesulphonate: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
97404-11-0 |
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Molecular Formula |
C7H11NO4S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
azanium;3-hydroxy-5-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-2-6(8)4-7(3-5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
InChI Key |
MEEPLHRCZWVNGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)[O-])O.[NH4+] |
Origin of Product |
United States |
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